3,3-Dimethyl-4-(propan-2-yl)heptane
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Overview
Description
3,3-Dimethyl-4-(propan-2-yl)heptane: is a branched hydrocarbon belonging to the class of alkanes. It is characterized by a seven-carbon chain with three methyl groups and one propan-2-yl group attached to the main chain. This compound is an isomer of other heptanes, which means it shares the same molecular formula but has a different structural arrangement.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-4-(propan-2-yl)heptane can be achieved through various organic reactions. One common method involves the alkylation of heptane derivatives with appropriate alkyl halides under controlled conditions. For instance, the reaction of 3,3-dimethylheptane with propan-2-yl chloride in the presence of a strong base like sodium hydride can yield the desired compound.
Industrial Production Methods: Industrial production of branched alkanes like this compound often involves catalytic processes. Catalysts such as zeolites or metal oxides are used to facilitate the alkylation reactions. The process is typically carried out in large reactors under high pressure and temperature to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3,3-Dimethyl-4-(propan-2-yl)heptane can undergo oxidation reactions, typically resulting in the formation of alcohols, ketones, or carboxylic acids depending on the oxidizing agent used.
Reduction: Although alkanes are generally resistant to reduction, under specific conditions, they can be hydrogenated to form simpler hydrocarbons.
Substitution: This compound can participate in substitution reactions, particularly halogenation, where hydrogen atoms are replaced by halogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Chlorine or bromine in the presence of ultraviolet light or a radical initiator.
Major Products Formed:
Oxidation: Formation of 3,3-dimethyl-4-(propan-2-yl)heptanol, 3,3-dimethyl-4-(propan-2-yl)heptanone, or 3,3-dimethyl-4-(propan-2-yl)heptanoic acid.
Reduction: Formation of simpler hydrocarbons like 3,3-dimethylheptane.
Substitution: Formation of halogenated derivatives like this compound chloride.
Scientific Research Applications
Chemistry: 3,3-Dimethyl-4-(propan-2-yl)heptane is used as a model compound in studies of hydrocarbon behavior, particularly in understanding the effects of branching on physical and chemical properties.
Biology and Medicine: While not directly used in biological or medical applications, branched alkanes like this compound are studied for their potential as biofuels and their interactions with biological membranes.
Industry: In the industrial sector, branched alkanes are important components of fuels and lubricants. They are also used as intermediates in the synthesis of more complex organic molecules.
Mechanism of Action
As a hydrocarbon, 3,3-Dimethyl-4-(propan-2-yl)heptane primarily interacts through van der Waals forces. Its mechanism of action in chemical reactions involves the breaking and forming of carbon-hydrogen and carbon-carbon bonds. The molecular targets are typically other hydrocarbons or functional groups that can undergo substitution or addition reactions.
Comparison with Similar Compounds
- 3,3-Dimethylheptane
- 4,4-Dimethylheptane
- 3-Ethyl-2,4-dimethylheptane
Comparison: 3,3-Dimethyl-4-(propan-2-yl)heptane is unique due to its specific branching pattern, which affects its boiling point, melting point, and reactivity compared to other isomers. The presence of the propan-2-yl group introduces steric hindrance, influencing its chemical behavior and interactions with other molecules.
Properties
CAS No. |
62185-46-0 |
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Molecular Formula |
C12H26 |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
3,3-dimethyl-4-propan-2-ylheptane |
InChI |
InChI=1S/C12H26/c1-7-9-11(10(3)4)12(5,6)8-2/h10-11H,7-9H2,1-6H3 |
InChI Key |
MACIOLXBYDNTTI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(C)C)C(C)(C)CC |
Origin of Product |
United States |
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